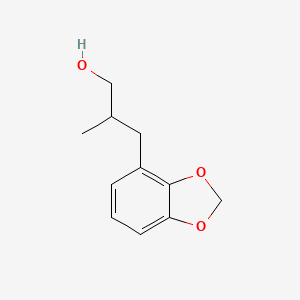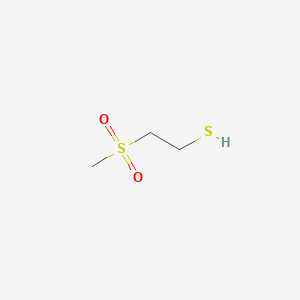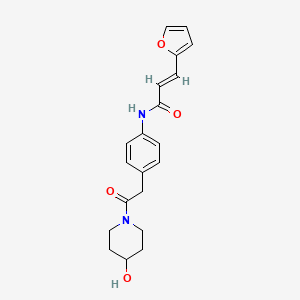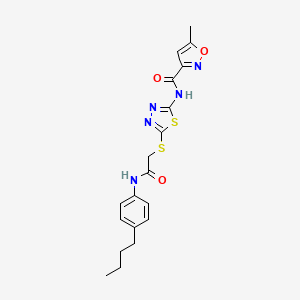
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate is a useful research compound. Its molecular formula is C24H27N3O6S2 and its molecular weight is 517.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions The synthesis of this compound generally involves multiple steps, combining thio, amido, and pyran groups under carefully controlled conditions. The process often starts with the formation of the 1,3,4-thiadiazole ring, which is then modified with an ethylbutanamido group. The key steps involve nucleophilic substitution, cyclization, and esterification.
Industrial Production Methods Industrial production can be scaled up using batch or continuous flow reactors, ensuring high yield and purity. Optimization of reaction conditions such as temperature, pressure, and pH is crucial for maximizing efficiency and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions This compound can undergo various reactions such as oxidation, reduction, and substitution. Its thiadiazole ring makes it particularly reactive towards nucleophiles and electrophiles.
Common Reagents and Conditions Typical reagents include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions. Reducing agents such as sodium borohydride may be used for reduction processes. Substitution reactions often involve halogens or other nucleophiles.
Major Products The primary products of these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could result in the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry In chemistry, this compound serves as a building block for synthesizing more complex molecules, especially those with potential pharmaceutical applications.
Biology In biological research, it can be used to study enzyme interactions and metabolic pathways, given its unique structure and reactivity.
Medicine Medically, it holds promise for developing new therapeutic agents, particularly in targeting specific enzymes or receptors.
Industry In industrial applications, it may be utilized in materials science for creating novel polymers or coatings with enhanced properties.
Mécanisme D'action
Mechanism The compound exerts its effects by interacting with specific molecular targets, potentially inhibiting or activating enzymes or receptors. Its thiadiazole ring can bind to metal ions or other active sites, modulating biochemical pathways.
Molecular Targets and Pathways These targets include various enzymes involved in metabolic processes, as well as receptors that mediate cellular responses. The pathways affected could range from signal transduction to gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds Compounds similar in structure and reactivity include those with 1,3,4-thiadiazole rings, amido groups, and pyran moieties. Examples are 5-(2-ethylbutanamido)-1,3,4-thiadiazole and 4-oxo-4H-pyran-3-yl esters.
Uniqueness What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(4-ethoxyphenyl)acetate apart is its combination of these functional groups in a single molecule
Propriétés
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 2-(4-ethoxyphenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S2/c1-4-16(5-2)22(30)25-23-26-27-24(35-23)34-14-18-12-19(28)20(13-32-18)33-21(29)11-15-7-9-17(10-8-15)31-6-3/h7-10,12-13,16H,4-6,11,14H2,1-3H3,(H,25,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYHAKSPHANNLSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)CC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-N-(2-methoxyethyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2578072.png)






![methyl 5-[({5-[(phenylformamido)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)methyl]furan-2-carboxylate](/img/structure/B2578081.png)



